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Compound of Interest

Compound Name: 1-Methylpyrrole-2-acetic acid

Cat. No.: B1329608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-
Methylpyrrole-2-acetic acid, a heterocyclic compound of interest in pharmaceutical and

chemical research. Due to the limited availability of published spectral data for this specific

molecule, this guide combines theoretical predictions based on analogous structures with

generalized experimental protocols. This document aims to serve as a valuable resource for

the characterization and analysis of 1-Methylpyrrole-2-acetic acid and related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for 1-Methylpyrrole-2-acetic acid.

These predictions are derived from the analysis of its structural components: a 1,2-

disubstituted pyrrole ring and an acetic acid moiety. The expected values are based on

established principles of spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

H-3 6.1 - 6.3 Triplet ~2-3
Coupled to H-4

and H-5.

H-4 6.0 - 6.2 Triplet ~2-3
Coupled to H-3

and H-5.

H-5 6.6 - 6.8 Triplet ~2-3

Coupled to H-3

and H-4.

Deshielded due

to proximity to

the nitrogen

atom.

-CH₃ 3.6 - 3.8 Singlet N/A N-methyl group.

-CH₂- 3.7 - 3.9 Singlet N/A

Methylene

protons of the

acetic acid side

chain.

-COOH 10.0 - 12.0 Singlet (broad) N/A

Carboxylic acid

proton, chemical

shift is

concentration

and solvent

dependent.

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 125 - 130
Pyrrole ring carbon attached to

the acetic acid group.

C-3 108 - 112 Pyrrole ring carbon.

C-4 107 - 111 Pyrrole ring carbon.

C-5 120 - 125
Pyrrole ring carbon adjacent to

the nitrogen.

-CH₃ 34 - 37 N-methyl carbon.

-CH₂- 30 - 35
Methylene carbon of the acetic

acid side chain.

-C=O 170 - 175
Carbonyl carbon of the

carboxylic acid.

Table 3: Predicted Infrared (IR) Spectral Data
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

Characteristic broad

absorption due to

hydrogen bonding.

C-H (Aromatic) 3100 - 3150 Medium

Stretching vibrations

of C-H bonds on the

pyrrole ring.

C-H (Aliphatic) 2850 - 3000 Medium

Stretching vibrations

of C-H bonds in the

methyl and methylene

groups.

C=O (Carboxylic Acid) 1700 - 1725 Strong

Carbonyl stretch,

position can be

influenced by

hydrogen bonding.

C=C (Pyrrole Ring) 1500 - 1600 Medium to Strong
Aromatic ring

stretching vibrations.

C-N (Pyrrole Ring) 1300 - 1400 Medium

Stretching vibration of

the C-N bond within

the pyrrole ring.

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes

[M]⁺ 139.06 Molecular ion peak.

[M-COOH]⁺ 94.06
Loss of the carboxylic acid

group.

[M-CH₂COOH]⁺ 80.05
Loss of the acetic acid side

chain.
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Experimental Protocols
The following are generalized protocols for the spectral analysis of a small organic molecule

like 1-Methylpyrrole-2-acetic acid. Instrument parameters should be optimized for the specific

sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of high-purity 1-Methylpyrrole-2-acetic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

The choice of solvent is critical, especially for observing the exchangeable carboxylic acid

proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans for signal averaging.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (may range from hundreds to thousands).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra (e.g., to

the residual solvent peak or an internal standard like TMS).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a benchtop FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400

cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
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Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500

amu).

For ESI, the analysis can be performed in both positive and negative ion modes to

observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information. High-resolution mass spectrometry can be used to determine

the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

spectrum.

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the

molar absorptivity (ε) if the concentration is known.

Visualizations
Hypothetical Signaling Pathway
Pyrrole-containing compounds have been shown to exhibit a wide range of biological activities.

While the specific signaling pathways of 1-Methylpyrrole-2-acetic acid are not well-defined in

the literature, related pyrrole acids have been found to modulate inflammatory responses

through the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The following diagram

illustrates a hypothetical signaling pathway where 1-Methylpyrrole-2-acetic acid could

potentially inhibit an inflammatory cascade.
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Caption: Hypothetical inhibition of the MAPK signaling pathway by 1-Methylpyrrole-2-acetic
acid.

Experimental Workflow for Spectral Analysis
The following diagram outlines a general workflow for the comprehensive spectral analysis of a

novel compound like 1-Methylpyrrole-2-acetic acid.
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Caption: General experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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